molecular formula C26H17N3O6 B5050425 N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B5050425
M. Wt: 467.4 g/mol
InChI Key: LFGQUDBNDNSKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MNIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNIC is a member of the isoindoline family, which has been extensively studied for their biological and pharmacological properties.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been used as a probe for the detection of reactive oxygen species and nitric oxide in biological systems.

Mechanism of Action

N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its biological effects through the modulation of various cellular pathways. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, thereby reducing oxidative stress. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has also been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Furthermore, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to modulate the expression of certain genes involved in the regulation of cellular proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. Furthermore, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported to improve endothelial function and reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has several advantages as a research tool, including its stability, solubility, and specificity for reactive oxygen species and nitric oxide. N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide can be used as a probe for the detection of these species in biological systems, and its fluorescent properties make it a useful tool for imaging studies. However, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide also has some limitations, including its potential toxicity and the need for careful optimization of experimental conditions to ensure accurate and reproducible results.

Future Directions

There are several future directions for the research and development of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide in animal models and humans. Additionally, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide could be further developed as a potential therapeutic agent for the treatment of oxidative stress-related diseases. Finally, N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide could be used as a research tool to investigate the role of reactive oxygen species and nitric oxide in various biological processes.

Synthesis Methods

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide can be achieved through a multistep process involving the reaction of 4-methoxy-2-nitroaniline with 1-naphthylamine. The resulting intermediate is then subjected to a series of reactions, including cyclization and amidation, to yield the final product. The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(1-naphthyl)-1,3-dioxo-5-isoindolinecarboxamide has been reported in several research articles, and the yield and purity of the compound can be optimized by modifying the reaction conditions.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N3O6/c1-35-17-10-12-21(23(14-17)29(33)34)27-24(30)16-9-11-19-20(13-16)26(32)28(25(19)31)22-8-4-6-15-5-2-3-7-18(15)22/h2-14H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGQUDBNDNSKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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